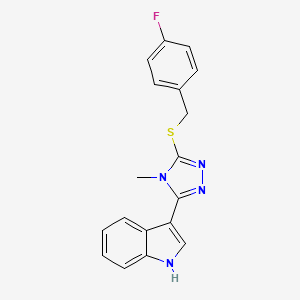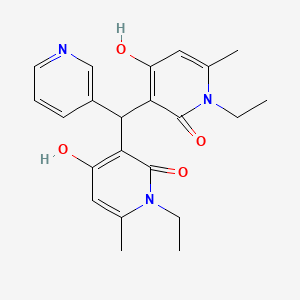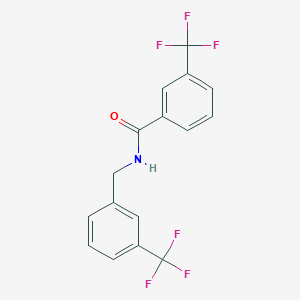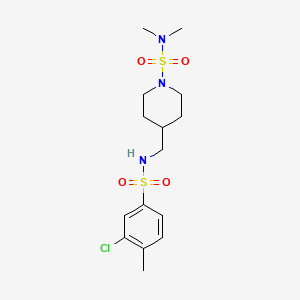
3-Methyl-5-(trifluoromethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(trifluoromethyl)-1H-indazole is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. This compound is known for its unique chemical structure and has been extensively studied for its biological and physiological effects.
Mecanismo De Acción
Target of Action
The primary target of 3-Methyl-5-(trifluoromethyl)-1H-indazole is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl), which is selective for mites . This compound acts as a non-competitive antagonist of GABACl .
Mode of Action
3-Methyl-5-(trifluoromethyl)-1H-indazole interacts with its target, the GABACl, by inhibiting its function . This inhibition causes a paralytic action in the target organism, leading to its death .
Biochemical Pathways
It is known that the compound’s action on the gabacl disrupts the normal functioning of the target organism’s nervous system, leading to paralysis and death .
Result of Action
The molecular and cellular effects of 3-Methyl-5-(trifluoromethyl)-1H-indazole’s action primarily involve the disruption of the target organism’s nervous system. By inhibiting the function of the GABACl, the compound induces paralysis and death in the target organism .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-5-(trifluoromethyl)-1H-indazole in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Methyl-5-(trifluoromethyl)-1H-indazole. One of the areas of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, more studies are needed to investigate the toxicity and safety of this compound, which may be important for its future use in drug development.
Métodos De Síntesis
The synthesis of 3-Methyl-5-(trifluoromethyl)-1H-indazole involves several steps, including the reaction of 3-methylindazole with trifluoroacetic anhydride, followed by the reaction with a suitable nucleophile. The process yields a product that can be purified using various techniques, such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
3-Methyl-5-(trifluoromethyl)-1H-indazole has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. This compound has been studied for its potential use as an anticancer agent, as well as for its activity against other diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-methyl-5-(trifluoromethyl)-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-7-4-6(9(10,11)12)2-3-8(7)14-13-5/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVCBXYCVALDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)-1H-indazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2416801.png)
![N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide](/img/structure/B2416802.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2416803.png)
![5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2416804.png)
![3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2416805.png)


![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)
![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)
![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2416816.png)
![N-[(2,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2416818.png)